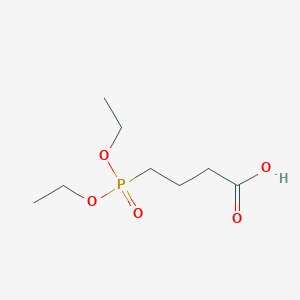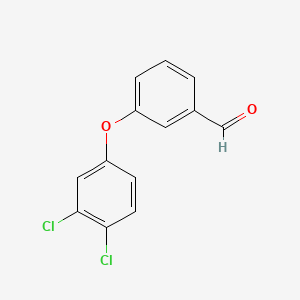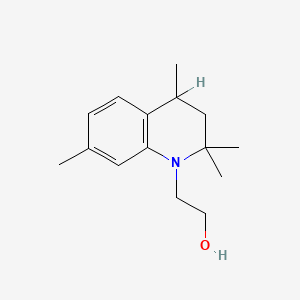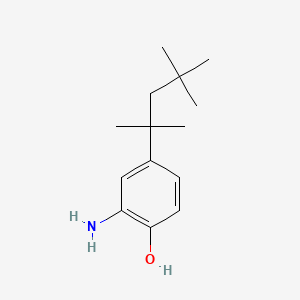
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol
説明
“2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol” is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 . It is often referred to as AMPTP.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 . This code provides a specific description of the molecule’s structure.科学的研究の応用
Wastewater Treatment
- Field : Environmental Science and Pollution Research .
- Application : The compound is used in the degradation of 2-amino-4-acetaminoanisole from wastewater .
- Method : The study used a H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method . The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .
- Results : The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to FeSO4 Fenton system . The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH .
Pesticide Adsorption
- Field : Environmental Science and Pollution Research .
- Application : The compound is used in the adsorption of 2,4-dichlorophenoxyacetic acid (2,4-D) from aqueous solutions .
- Method : Adsorption modeling and artificial intelligence tools were used to investigate the capacity of zinc-based 2-amino-4-(1H-1,2,4-triazole-4-yl)benzoic acid coordination complex (Zn(NH2-TBA)2) and modified Zn(NH-TBA)2COMe complex for removal of 2,4-D .
- Results : The maximum adsorption capacity of 150.8 mg/g and 100.7 mg/g represents the homogenous adsorption systems which satisfy both low- and high-end boundary of adsorbate concentration in all settings according to the optimum point .
Antimicrobial Evaluation
- Field : Microbiology .
- Application : The compound demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .
- Method : The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
Preparation of Drug Candidates
- Field : Medicinal Chemistry .
- Application : This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Development of Black-and-White Photographs
- Field : Photography .
- Application : As a reducing agent, it is marketed under the names of Atomal and Ortol to develop black-and-white photographs .
Synthesis of Dyes
- Field : Organic Chemistry .
- Application : This compound is an intermediate in the synthesis of dyes .
Preparation of Hindered Amine Motifs
- Field : Medicinal Chemistry .
- Application : This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Synthesis of Bioactive Pyran Derivatives
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .
- Method : The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
将来の方向性
特性
IUPAC Name |
2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESJCRMQEYZHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064103 | |
| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |
CAS RN |
6073-20-7 | |
| Record name | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



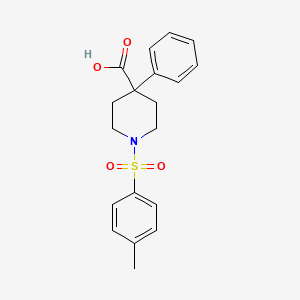
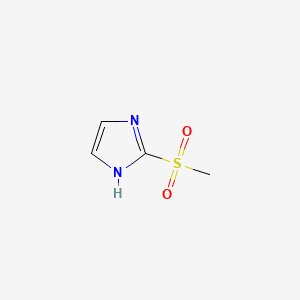

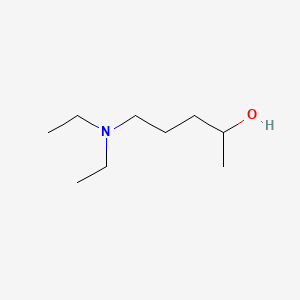
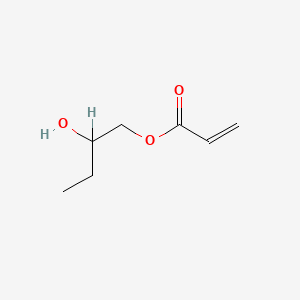

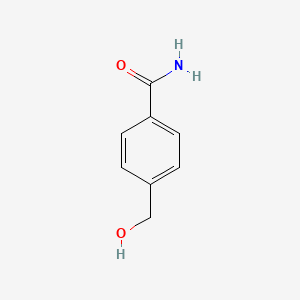
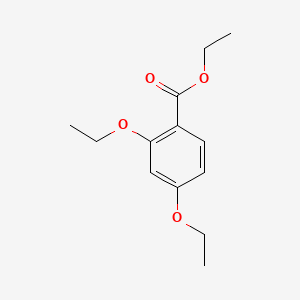
![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)
